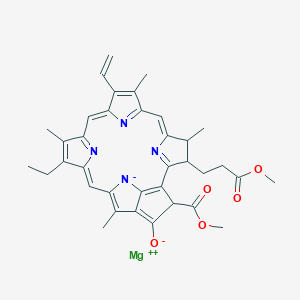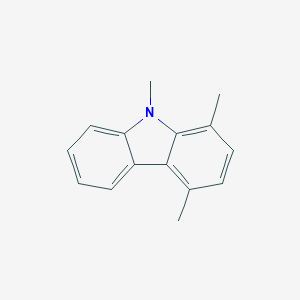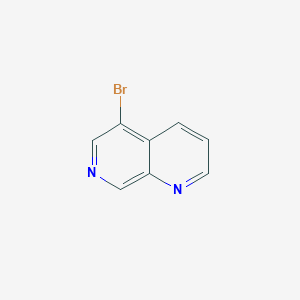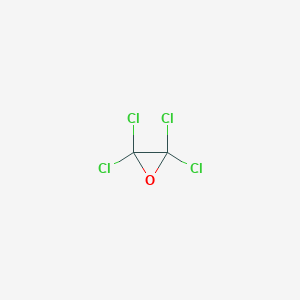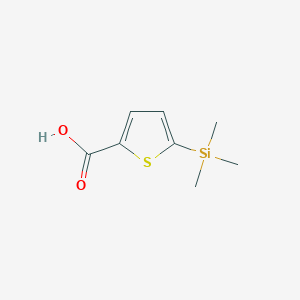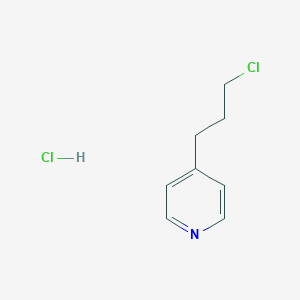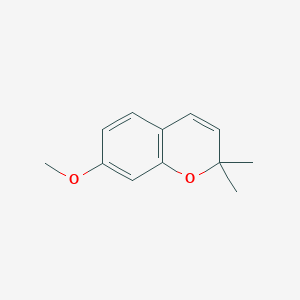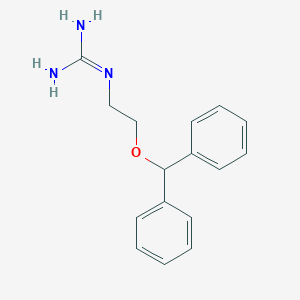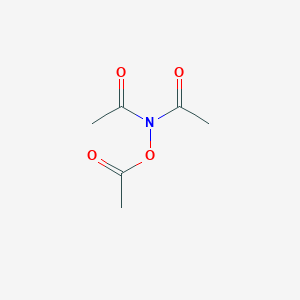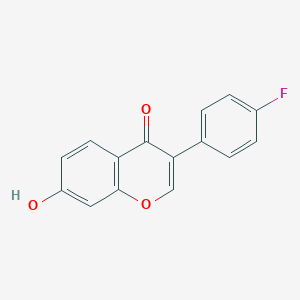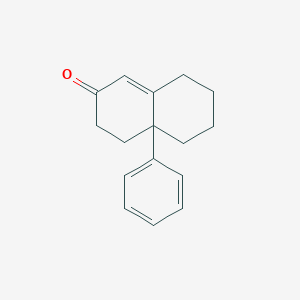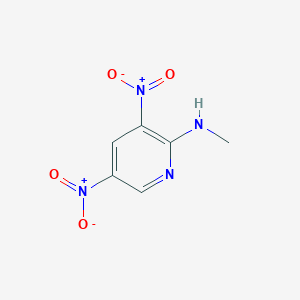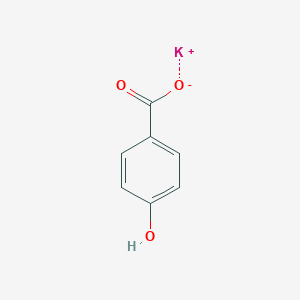![molecular formula C12H17NO2S B095284 [2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate CAS No. 16637-86-8](/img/structure/B95284.png)
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure and properties, which make it valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate typically involves the reaction of methyl carbamate with o-(3-(methylthio)propyl)phenol. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Methyl carbamate+o-(3-(methylthio)propyl)phenol→CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
科学研究应用
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of [2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- CARBAMIC ACID, METHYL-, 3-METHYLPHENYL ESTER
- CARBAMIC ACID, METHYL-, 4-METHYLPHENYL ESTER
- CARBAMIC ACID, METHYL-, 2-METHYLPHENYL ESTER
Uniqueness
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate is unique due to the presence of the o-(3-(methylthio)propyl) group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that other similar compounds may not be able to fulfill.
属性
CAS 编号 |
16637-86-8 |
|---|---|
分子式 |
C12H17NO2S |
分子量 |
239.34 g/mol |
IUPAC 名称 |
[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2S/c1-13-12(14)15-11-8-4-3-6-10(11)7-5-9-16-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,13,14) |
InChI 键 |
NBUCQPQCJZGMQW-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1CCCSC |
规范 SMILES |
CNC(=O)OC1=CC=CC=C1CCCSC |
Key on ui other cas no. |
16637-86-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


